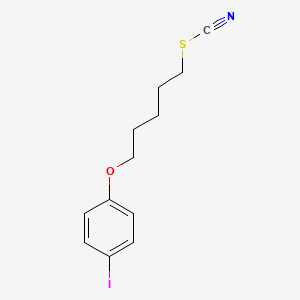![molecular formula C12H17FN2O3S B5234293 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide, also known as DREADD agonist, is a synthetic compound that has been widely used in scientific research. It is a small molecule that selectively activates a class of G protein-coupled receptors called Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The use of DREADDs has revolutionized the field of neuroscience, allowing researchers to selectively manipulate neural activity with unprecedented precision and specificity.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist selectively activates 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides, which are engineered G protein-coupled receptors that are not naturally expressed in the brain. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides are activated by a synthetic ligand, such as 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist, but not by endogenous ligands. Upon activation, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can modulate neural activity by either increasing or decreasing intracellular signaling pathways, depending on the specific 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide subtype.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist depend on the specific 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide subtype that is activated. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can modulate a wide range of intracellular signaling pathways, including cyclic AMP, inositol triphosphate, and calcium signaling. Activation of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist has several advantages for lab experiments. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides provide a highly specific and reversible method for manipulating neural activity, which allows researchers to study the role of specific neural circuits in behavior and disease. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can also be targeted to specific cell types, allowing researchers to selectively manipulate neural activity in specific populations of neurons.
However, there are also some limitations to the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist. One limitation is that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides are not naturally expressed in the brain, which means that the effects of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide activation may not fully reflect the effects of endogenous neural activity. Another limitation is that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides may have off-target effects, which could confound the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist in scientific research. One direction is the development of new 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide subtypes with improved specificity and signaling properties. Another direction is the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides in combination with other techniques, such as optogenetics and calcium imaging, to further refine our understanding of neural circuits. Finally, the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides in preclinical models of neurological and psychiatric disorders could lead to the development of new therapeutic interventions.
Métodos De Síntesis
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist involves several steps, starting from the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding ester. The ester is then treated with sulfamic acid to form the sulfonamide, which is finally reacted with isopropylamine to form the desired product.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist has been extensively used in scientific research to selectively manipulate neural activity in vitro and in vivo. It has been used to study a wide range of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide technology has also been used to investigate the neural circuits underlying various behaviors, such as social interaction, fear, and reward.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c1-8(2)14-12(16)10-7-9(5-6-11(10)13)19(17,18)15(3)4/h5-8H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGUBJDAIODFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)
![4'-[2-chloro-5-(trifluoromethyl)phenyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5234231.png)



![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)
![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)


![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)
![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)